molecular formula C11H13I2NO3 B095646 6-(3,5-diiodo-4-oxopyridin-1-yl)hexanoic acid CAS No. 16344-99-3

6-(3,5-diiodo-4-oxopyridin-1-yl)hexanoic acid

Cat. No.: B095646
CAS No.: 16344-99-3
M. Wt: 461.03 g/mol
InChI Key: WGSJKRPLMADJHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,5-diiodo-4-oxopyridin-1-yl)hexanoic acid is a chemical compound with the molecular formula C11H13I2NO3 and a molecular weight of 461.03 g/mol . This compound is characterized by the presence of two iodine atoms and a pyridine ring, making it a unique and interesting subject for various scientific studies.

Preparation Methods

The synthesis of 6-(3,5-diiodo-4-oxopyridin-1-yl)hexanoic acid involves several stepsThe reaction conditions typically involve the use of iodine and a suitable oxidizing agent under controlled temperature and pH conditions . Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.

Chemical Reactions Analysis

6-(3,5-diiodo-4-oxopyridin-1-yl)hexanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

6-(3,5-diiodo-4-oxopyridin-1-yl)hexanoic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 6-(3,5-diiodo-4-oxopyridin-1-yl)hexanoic acid involves its interaction with specific molecular targets. The iodine atoms play a crucial role in its reactivity, allowing it to form strong bonds with other molecules. The pyridine ring can interact with various enzymes and receptors, influencing biological pathways and exerting its effects .

Comparison with Similar Compounds

Properties

CAS No.

16344-99-3

Molecular Formula

C11H13I2NO3

Molecular Weight

461.03 g/mol

IUPAC Name

6-(3,5-diiodo-4-oxopyridin-1-yl)hexanoic acid

InChI

InChI=1S/C11H13I2NO3/c12-8-6-14(7-9(13)11(8)17)5-3-1-2-4-10(15)16/h6-7H,1-5H2,(H,15,16)

InChI Key

WGSJKRPLMADJHD-UHFFFAOYSA-N

SMILES

C1=C(C(=O)C(=CN1CCCCCC(=O)O)I)I

Canonical SMILES

C1=C(C(=O)C(=CN1CCCCCC(=O)O)I)I

16344-99-3

Synonyms

1,4-Dihydro-3,5-diiodo-4-oxo-1-pyridinehexanoic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.